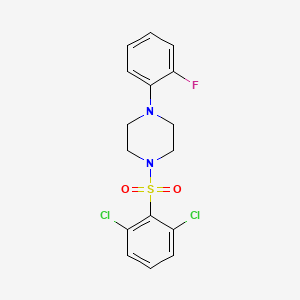

1-(2,6-Dichlorobenzenesulfonyl)-4-(2-fluorophenyl)piperazine

Description

Properties

IUPAC Name |

1-(2,6-dichlorophenyl)sulfonyl-4-(2-fluorophenyl)piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15Cl2FN2O2S/c17-12-4-3-5-13(18)16(12)24(22,23)21-10-8-20(9-11-21)15-7-2-1-6-14(15)19/h1-7H,8-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKCDXNZBQHRMMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2F)S(=O)(=O)C3=C(C=CC=C3Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15Cl2FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-Dichlorobenzenesulfonyl)-4-(2-fluorophenyl)piperazine typically involves the reaction of 2,6-dichlorobenzenesulfonyl chloride with 4-(2-fluorophenyl)piperazine. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or chloroform, and the mixture is stirred at room temperature or slightly elevated temperatures to ensure complete reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimizations for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization or chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Dichlorobenzenesulfonyl)-4-(2-fluorophenyl)piperazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl or fluorophenyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

1-(2,6-Dichlorobenzenesulfonyl)-4-(2-fluorophenyl)piperazine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,6-Dichlorobenzenesulfonyl)-4-(2-fluorophenyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl and fluorophenyl groups play a crucial role in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular interactions depend on the specific application and target of interest.

Comparison with Similar Compounds

Substituent Variations on the Benzenesulfonyl Group

- 1-[(2,5-Dichlorophenyl)sulfonyl]-4-(2-fluorophenyl)piperazine (CAS 497060-77-2) This analog substitutes the 2,6-dichloro configuration with 2,5-dichloro on the benzenesulfonyl group. No biological data are reported, but such positional isomerism often leads to distinct pharmacokinetic profiles .

- [11C]DASA-23 (1-((2,6-Difluorophenyl)sulfonyl)-4-((methoxy-11C)phenoxy)sulfonyl)piperazine) Replacing chlorine with fluorine at positions 2 and 6 reduces electron-withdrawing effects, while the addition of a radiolabeled methoxyphenoxy group enables positron emission tomography (PET) imaging. This compound demonstrated utility in visualizing PKM2 activity in glioblastoma models, highlighting the role of sulfonyl groups in probe design .

Variations in the Aromatic Piperazine Substituent

1-(2-Chloro-4-fluorobenzyl)-4-[(4-ethoxyphenyl)sulfonyl]piperazine (CAS 883543-45-1)

The 2-fluorophenyl group is replaced with a 2-chloro-4-fluorobenzyl moiety, introducing a flexible alkyl chain. The 4-ethoxyphenylsulfonyl group increases lipophilicity compared to the dichlorobenzenesulfonyl group, which may enhance blood-brain barrier penetration but reduce aqueous solubility .- 1-(2-Methoxyphenyl)-4-[(2,4,6-trimethylphenyl)sulfonyl]piperazine (CAS 331972-51-1) The 2-fluorophenyl group is substituted with a 2-methoxyphenyl ring, and the sulfonyl group is attached to a mesitylene (2,4,6-trimethylphenyl) moiety.

Physicochemical and Pharmacological Comparisons

Table 1: Key Properties of Selected Piperazine Derivatives

| Compound Name | Substituents (Position 1 / Position 4) | Molecular Formula | Key Features |

|---|---|---|---|

| Target Compound | 2,6-Cl₂C₆H₃SO₂ / 2-FC₆H₄ | C₁₆H₁₄Cl₂FN₂O₂S | High polarity, dual halogenation for stability |

| CAS 497060-77-2 | 2,5-Cl₂C₆H₃SO₂ / 2-FC₆H₄ | C₁₆H₁₄Cl₂FN₂O₂S | Reduced steric hindrance at para position |

| [11C]DASA-23 | 2,6-F₂C₆H₃SO₂ / (11CH₃O)C₆H₄O-SO₂ | C₁₈H₁₆F₂N₂O₅S₂ | Radiolabeled for imaging, fluorine-enhanced bioavailability |

| CAS 883543-45-1 | 2-Cl-4-FC₆H₃CH₂ / 4-EtOC₆H₄SO₂ | C₁₉H₂₂ClFN₂O₃S | Benzyl linker for flexibility, ethoxy group for lipophilicity |

Biological Activity

1-(2,6-Dichlorobenzenesulfonyl)-4-(2-fluorophenyl)piperazine is a compound of increasing interest in medicinal chemistry due to its unique structural characteristics and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and comparative analyses with similar compounds.

Chemical Structure and Properties

The compound features a piperazine ring with a sulfonyl group and a fluorophenyl substituent, which are critical for its biological activity. The IUPAC name is 1-(2,6-dichlorophenyl)sulfonyl-4-(2-fluorophenyl)piperazine, and it has the following chemical formula: .

The biological activity of this compound is attributed to its interaction with various molecular targets, particularly enzymes and receptors. The sulfonyl and fluorophenyl groups enhance binding affinity and specificity towards these targets, potentially modulating their activity.

Anticancer Activity

Recent studies have highlighted the anticancer properties of piperazine derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines. In particular:

- Case Study : A novel series of piperazine derivatives were evaluated for their antiproliferative activity against MDA-MB-231 breast cancer cells. Compounds exhibited moderate to high cytotoxicity with IC50 values ranging from 16.98 to 17.33 μM, indicating promising potential for further development as anticancer agents .

Anti-inflammatory Activity

The compound's structural features may also confer anti-inflammatory properties. Research on related piperazine derivatives has demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 significantly. For example:

- Data Table : Summary of Anti-inflammatory Activity

| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

|----------|-----------------------|----------------------|

| Standard (Dexamethasone) | 71% at 1 μM | 84% at 1 μM |

| Tested Compound | Up to 65-87% at 10 μM | Up to 70-93% at 10 μM |

This suggests that similar compounds can be effective in managing inflammatory responses .

Enzyme Interaction Studies

The compound has also been investigated for its role as a biochemical probe in studying enzyme interactions. The specific interactions depend on the target enzyme but generally involve competitive inhibition mechanisms that can lead to altered metabolic pathways.

Comparative Analysis

When compared to structurally similar compounds, such as 1-(2,6-Dichlorobenzenesulfonyl)-4-phenylpiperazine, the presence of the fluorine atom in our compound enhances its reactivity and biological activity.

Comparison Table: Biological Activities of Similar Compounds

| Compound | Anticancer Activity | Anti-inflammatory Activity |

|---|---|---|

| This compound | Moderate to High | Significant Inhibition |

| 1-(2,6-Dichlorobenzenesulfonyl)-4-phenylpiperazine | Low | Moderate Inhibition |

This comparison highlights the unique advantages offered by the fluorine substitution in enhancing both anticancer and anti-inflammatory activities.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(2,6-dichlorobenzenesulfonyl)-4-(2-fluorophenyl)piperazine?

- Methodology : The compound can be synthesized via nucleophilic substitution. A general approach involves reacting 1-(2-fluorophenyl)piperazine with 2,6-dichlorobenzenesulfonyl chloride in dichloromethane (DCM) under basic conditions (e.g., N,N-diisopropylethylamine) to facilitate sulfonamide bond formation. Purification is typically achieved via crystallization or flash chromatography .

- Key Considerations : Monitor reaction progress using TLC or HPLC. Optimize equivalents of sulfonyl chloride to minimize side products like disubstituted derivatives.

Q. How is the compound characterized for structural confirmation?

- Methodology : Use a combination of:

- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns on the piperazine and aromatic rings.

- Elemental analysis (e.g., CHNS) to verify molecular composition.

- Mass spectrometry (HRMS) for exact mass determination.

Q. What are the recommended storage conditions?

- Methodology : Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., nitrogen) to prevent hydrolysis or oxidation. Purity (>95%) should be verified via HPLC before use in sensitive assays .

Advanced Research Questions

Q. How can reaction yields be improved during synthesis?

- Methodology :

- Solvent Optimization : Replace DCM with THF or DMF to enhance solubility of intermediates.

- Catalysis : Introduce catalytic amounts of DMAP (4-dimethylaminopyridine) to accelerate sulfonylation.

- Temperature Control : Conduct reactions at 0–5°C to suppress side reactions. Post-reaction, use column chromatography with gradient elution (hexane/ethyl acetate) for higher recovery .

Q. How to resolve discrepancies in biological activity data across studies?

- Methodology :

- Purity Verification : Re-analyze compound batches via LC-MS to rule out impurities (e.g., unreacted starting materials).

- Isomer Identification : Use chiral HPLC to check for unintended stereoisomers, which may arise during synthesis.

- Assay Standardization : Validate biological assays (e.g., antimicrobial MIC tests) with positive controls (e.g., ciprofloxacin) and replicate experiments in triplicate .

Q. What computational strategies predict binding affinities of this compound?

- Methodology :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like serotonin receptors (5-HT2A) or bacterial enzymes.

- MD Simulations : Perform 100-ns simulations in GROMACS to assess stability of ligand-target complexes.

- QSAR Modeling : Train models on piperazine sulfonamide datasets to predict IC50 values for novel derivatives .

Key Considerations for Researchers

- Troubleshooting Synthesis : If crystallization fails, use anti-solvent precipitation (e.g., add hexane to DCM solution).

- Biological Assays : Screen for off-target effects using panels like CEREP’s Psychoactive Drug Screening Program.

- Data Reproducibility : Document reaction conditions meticulously (e.g., humidity, solvent grade) to align with literature protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.